5,6-dimethoxy-1H-indole-3-carbaldehyde

Description

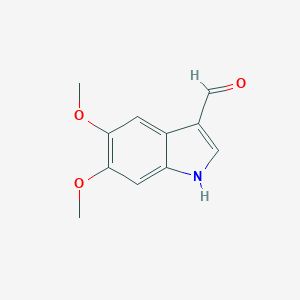

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-3-8-7(6-13)5-12-9(8)4-11(10)15-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANXUNBQBBJFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358654 | |

| Record name | 5,6-dimethoxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142769-27-5 | |

| Record name | 5,6-dimethoxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,6 Dimethoxy 1h Indole 3 Carbaldehyde and Its Analogues

Strategic Approaches in Conventional Synthesis

Conventional methods for synthesizing indole-3-carbaldehydes, including the 5,6-dimethoxy derivative, have historically relied on well-established reactions that allow for the introduction of a formyl group onto the indole (B1671886) nucleus.

Adaptations of the Vilsmeier-Haack Reaction for Indole-3-Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comijpcbs.com It typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). numberanalytics.comwikipedia.org This electrophilic species then attacks the electron-rich indole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the desired aldehyde. wikipedia.orgyoutube.com

For the synthesis of substituted indole-3-carbaldehydes, including the 5,6-dimethoxy variant, the Vilsmeier-Haack reaction is a preferred method due to its efficiency and reliability. researchgate.net The reaction is generally carried out by treating the substituted indole with the pre-formed Vilsmeier reagent. researchgate.net The electron-donating nature of the methoxy (B1213986) groups at the 5 and 6 positions of the indole ring further activates it towards electrophilic substitution, facilitating the formylation at the C-3 position. The reaction mechanism involves the formation of a chloroiminium ion, also known as the Vilsmeier reagent, from DMF and POCl₃. wikipedia.org This electrophile is then attacked by the electron-rich indole, followed by hydrolysis to give the final aldehyde product. wikipedia.org

Recent advancements have focused on creating catalytic versions of the Vilsmeier-Haack reaction to improve its efficiency and sustainability. For instance, a catalytic approach using a P(III)/P(V)=O cycle has been developed for the formylation of indoles, which can also be applied to the synthesis of deuterated indole-3-carboxaldehydes using deuterated DMF. orgsyn.org

| Parameter | Description | References |

|---|---|---|

| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) | numberanalytics.comwikipedia.org |

| Key Intermediate | Vilsmeier reagent (a chloroiminium salt) | wikipedia.org |

| Reaction Type | Electrophilic aromatic substitution | organic-chemistry.org |

| Application | Formylation of electron-rich aromatic and heteroaromatic compounds | numberanalytics.comijpcbs.com |

| Advantages | Mild, efficient, and economical for formylation of reactive substrates. | ijpcbs.com |

Reimer-Tiemann and Grignard Methodologies for Indole Formylation

The Reimer-Tiemann reaction offers another pathway for the ortho-formylation of phenols and is also applicable to electron-rich heterocycles like indoles. wikipedia.orgbyjus.com This reaction typically employs chloroform (B151607) in a basic solution to generate dichlorocarbene (B158193), the reactive electrophilic species. wikipedia.org The phenoxide ion (or the deprotonated indole) then attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. wikipedia.org While effective for some substrates, the Reimer-Tiemann reaction often suffers from low yields and the formation of byproducts. numberanalytics.com

Grignard reagents have also been explored for the synthesis of indole-3-carbaldehydes. This approach typically involves the reaction of an indole Grignard reagent (formed by treating indole with a suitable Grignard reagent like ethylmagnesium bromide) with a formylating agent. However, the reaction of Grignard reagents with indole-3-carboxaldehyde (B46971) itself can sometimes lead to unexpected products due to the reduced electrophilicity of the carbonyl group, which is influenced by the electron-donating indole nitrogen. thieme-connect.de

Oxidative Routes to Indole-3-Carbaldehydes from Precursors

Oxidative methods provide an alternative strategy for the synthesis of indole-3-carbaldehydes, starting from various precursors. One common approach is the oxidation of 3-methylindole (B30407) (skatole). researchgate.net For instance, the oxidation of skatole with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a mixture of tetrahydrofuran (B95107) and water can yield indole-3-carbaldehyde. researchgate.net

Another oxidative route involves the conversion of indole-3-acetic acid derivatives. For example, the oxidative decarboxylation of indole-3-acetic acid using sodium periodate, catalyzed by a Mn(III)-salophen complex, has been investigated. researchgate.net In the context of plant biochemistry, enzymes like aldehyde oxidases have been shown to catalyze the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. oup.comtum.de This highlights the biological relevance of oxidative pathways in the metabolism of indole derivatives.

Innovations in Sustainable and Efficient Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods, driven by the principles of green chemistry and the need to reduce the environmental impact of chemical processes.

Green Chemistry Principles Applied to Indole-3-Carbaldehyde Synthesis

Green chemistry principles are increasingly being applied to the synthesis of indole-3-carbaldehydes to address the limitations of conventional methods, such as the use of hazardous reagents and the generation of significant waste. numberanalytics.com One area of focus has been the development of environmentally benign methods for preparing the Vilsmeier-Haack reagent itself, avoiding toxic reagents like phosgene, thionyl chloride, or phosphoryl chloride. scirp.orgresearchgate.net

Solvent-free reaction conditions have also gained attention for their potential to enhance selectivity, simplify workups, and reduce the use of toxic solvents. semanticscholar.org For the Friedel-Crafts reaction between indoles and aldehydes, which can lead to bis(indolyl)methanes, the use of ionic liquids as recyclable catalysts and reaction media has been explored. nih.gov These approaches limit waste and allow for facile product extraction. nih.gov

Electrochemical Methods for Enhanced Synthetic Pathways

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional synthetic methods. researchgate.net It offers several advantages, including mild reaction conditions, high selectivity, and the use of electrons as a clean reagent, thereby avoiding stoichiometric chemical oxidants or reductants. researchgate.netresearchgate.net

The electrochemical oxidation of indoles has been studied, and it can lead to the formation of various products, including dimers and trimers. researchgate.net In the context of synthesizing functionalized lactams, anodic oxidation has been employed as a key step. colab.ws While direct electrochemical synthesis of 5,6-dimethoxy-1H-indole-3-carbaldehyde is not extensively documented, the principles of electro-organic chemistry offer a promising avenue for developing cleaner and more efficient synthetic routes to this and other valuable indole derivatives. researchgate.net The application of electrochemical techniques can provide valuable insights into the redox properties of indole compounds and their potential metabolic pathways. benthamscience.comresearchgate.net

| Methodology | Key Features | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | Electrophilic formylation using a Vilsmeier reagent (e.g., POCl₃/DMF). | High yields, mild conditions, widely applicable to electron-rich aromatics. | Use of corrosive and potentially toxic reagents, generation of phosphorus-containing waste. | numberanalytics.comijpcbs.comwikipedia.org |

| Reimer-Tiemann Reaction | Formylation using chloroform and a strong base, proceeding via a dichlorocarbene intermediate. | Direct formylation of phenols and some heterocycles. | Often low yields, formation of byproducts, use of hazardous chloroform. | numberanalytics.comwikipedia.org |

| Grignard Methodologies | Reaction of an indole Grignard reagent with a formylating agent. | Utilizes well-established organometallic chemistry. | Potential for side reactions and low reactivity of the carbonyl group in the product. | thieme-connect.de |

| Oxidative Routes | Oxidation of precursors like 3-methylindole or indole-3-acetic acid derivatives. | Alternative pathway to formylation, can utilize various oxidizing agents. | Can lead to over-oxidation or other side products depending on the substrate and oxidant. | researchgate.netresearchgate.net |

| Green Chemistry Approaches | Focus on using less hazardous substances, recyclable catalysts (e.g., ionic liquids), and solvent-free conditions. | Reduced environmental impact, increased safety, potential for easier product isolation. | May require development of new catalytic systems and optimization of reaction conditions. | scirp.orgnih.gov |

| Electrochemical Methods | Use of electricity to drive the synthesis, avoiding stoichiometric reagents. | High selectivity, mild conditions, environmentally friendly. | Requires specialized equipment, reaction optimization can be complex. | researchgate.netresearchgate.net |

Continuous Flow Chemistry for High-Efficiency Production of Indole Derivatives

The application of flow chemistry to indole synthesis has been demonstrated in various classic and modern reactions. For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully adapted to continuous flow conditions. By pumping a mixture of a phenylhydrazine (B124118) and a ketone through a heated microreactor, indoles can be produced with significantly reduced reaction times and increased productivity compared to batch methods. nih.gov One study reported the synthesis of an indole derivative in 96% yield with a residence time of approximately 3 minutes, showcasing the remarkable efficiency of this approach. nih.gov

Furthermore, flow chemistry enables the safe use of hazardous reagents and intermediates by containing them within a closed system. This is particularly advantageous for reactions involving azides or other unstable compounds, which are sometimes employed in indole synthesis. The small reaction volumes within microreactors mitigate the risks associated with exothermic or runaway reactions. nih.gov The scalability of continuous flow processes is another key benefit; increasing production is a matter of running the system for a longer duration rather than redesigning large-scale batch reactors. nih.govuc.pt

While specific examples detailing the continuous flow synthesis of this compound are not extensively documented in the literature, the principles and successful applications for a wide range of other indole derivatives strongly suggest its feasibility and potential benefits. The technology has been successfully used for C-3 functionalization of the indole ring, including the preparation of 3-indolylmethyl derivatives through automated sequential approaches. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Fischer Indole Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes | nih.gov |

| Productivity | Lower | Significantly Higher (e.g., 25 g·h⁻¹) | nih.gov |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small volumes | nih.govnih.gov |

| Scalability | Requires process redesign | Easily scalable by extending run time | nih.govuc.pt |

| Process Control | Less precise | Precise control of temperature, pressure, and residence time | nih.gov |

Multicomponent Reaction Strategies for Complex Indole Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product that incorporates structural elements from each starting material. nih.govnih.govresearchgate.netrsc.orgnih.gov This inherent efficiency and atom economy make MCRs highly attractive for generating molecular diversity and constructing complex heterocyclic scaffolds, including those based on the indole nucleus. nih.govnih.govresearchgate.netrsc.orgnih.gov 1H-Indole-3-carbaldehyde and its derivatives are particularly valuable precursors in MCRs, serving as a versatile building block for a wide array of intricate molecular architectures. nih.gov

The participation of indole aldehydes in MCRs, such as the Groebke-Blackburn-Bienaymé reaction, can trigger subsequent domino processes, leading to the formation of novel polyheterocyclic systems. nih.gov These reactions can yield fused, linked, or bridged indolocarbazoles and other complex structures that would otherwise require lengthy, multi-step synthetic sequences. nih.gov The diversity of accessible scaffolds can be further expanded by varying the substituents on the indole ring, the aldehyde, and the other reaction components.

For example, a three-component reaction involving an indole, an aldehyde, and an amine can lead to the formation of 3-substituted indoles, which can then undergo further cyclization to produce α-carbolines. rsc.org Another notable MCR involves the condensation of indoles, formaldehyde, and an amino hydrochloride to rapidly assemble indole-fused oxadiazepines. rsc.orgnih.gov The reaction conditions are typically mild, and the process is often highly efficient. rsc.orgnih.gov

The utility of MCRs extends to the synthesis of biologically active molecules. For instance, novel structures synthesized via extended MCRs with indole aldehydes have been identified as potent activators of the human aryl hydrocarbon receptor signaling pathway. nih.gov

Table 2: Examples of Multicomponent Reactions Involving Indole Derivatives

| MCR Type | Reactants | Product Scaffold | Reference |

|---|---|---|---|

| Groebke-Blackburn-Bienaymé | Indole aldehyde, isocyanide, aminoazine | Fused/Linked/Bridged Polyheterocycles | nih.gov |

| Ceric Ammonium Nitrate Mediated Condensation | Indole, aldehyde, pyrazol-5-amine | 3-Substituted Indole / α-Carboline | rsc.org |

| Modular Assembly | Indole, formaldehyde, amino hydrochloride | Indole-fused Oxadiazepine | rsc.orgnih.gov |

Catalytic Systems in Indole-3-Carbaldehyde and Derivative Synthesis

The development of novel catalytic systems is crucial for advancing the synthesis of this compound and its analogues, offering milder reaction conditions, higher selectivity, and improved yields. A variety of catalytic approaches have been successfully employed for the formylation of indoles and the synthesis of their derivatives.

One of the most established methods for the formylation of electron-rich aromatic compounds, including indoles, is the Vilsmeier-Haack reaction . chemistrysteps.comorganic-chemistry.orgijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The resulting electrophilic iminium salt reacts with the electron-rich indole at the C-3 position, followed by hydrolysis to yield the corresponding aldehyde. chemistrysteps.comwikipedia.org This method is highly effective for indoles bearing electron-donating groups, such as the methoxy groups in 5,6-dimethoxyindole. A patent describing the synthesis of various substituted indole-3-carbaldehydes using the Vilsmeier-Haack reaction reports high yields, demonstrating the robustness of this catalytic approach. google.com

Table 3: Vilsmeier-Haack Synthesis of Substituted Indole-3-Carbaldehydes

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| 4-Amino-3-methylphenol | 5-Hydroxy-1H-indole-3-carbaldehyde | 92% | google.com |

| 2,3-Dimethyl-aniline | 4-Methyl-1H-indole-3-carbaldehyde | 90% | google.com |

| 2,4-Dimethyl-aniline | 5-Methyl-1H-indole-3-carbaldehyde | 88% | google.com |

| 2,5-Dimethyl-aniline | 6-Methyl-1H-indole-3-carbaldehyde | 89% | google.com |

| 4-Chloro-2-methyl-aniline | 6-Chloro-1H-indole-3-carbaldehyde | 91% | google.com |

Beyond the classic Vilsmeier-Haack reaction, more recent advancements have introduced other innovative catalytic systems. For instance, a rhodium(II)-catalyzed annulation method has been developed for the synthesis of substituted 3-indolylimines from N-propargylanilines and N-sulfonyl-1,2,3-triazoles. These imines can then be hydrolyzed in a one-pot procedure to afford the corresponding indole-3-carboxaldehydes in good yields. nih.gov

In the realm of green chemistry, photoredox catalysis has emerged as a powerful tool. A visible-light-mediated C-3 formylation of indoles has been reported using Eosin Y as an organic photoredox catalyst. organic-chemistry.org This method utilizes tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant, proceeding under mild conditions and offering a more environmentally benign alternative to traditional formylation techniques that often rely on harsh reagents. organic-chemistry.org This approach has shown broad functional group tolerance and provides good yields of 3-formylated indoles. organic-chemistry.org

Chemical Transformations and Derivatization Strategies for 5,6 Dimethoxy 1h Indole 3 Carbaldehyde

Aldehyde Moiety Functionalization and Reactivity

The aldehyde group at the C3 position of the indole (B1671886) ring is a key site for a variety of chemical reactions, enabling the extension of the molecule's core structure and the introduction of new functional groups.

Condensation Reactions: Schiff Base Formation and Related Transformations

The carbonyl group of 5,6-dimethoxy-1H-indole-3-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This transformation is a cornerstone of combinatorial chemistry, allowing for the generation of large libraries of indole-based derivatives. The reaction typically proceeds by refluxing the indole-3-carbaldehyde with a primary amine in a suitable solvent like ethanol. ijpbs.com The formation of the imine bond (C=N) is a key step in the synthesis of various heterocyclic compounds and molecules with diverse biological activities. researchgate.netnih.gov For instance, novel heterocyclic Schiff bases have been synthesized through the condensation of indole-3-carboxaldehyde (B46971) with various l-amino acids and aminophenols. nih.gov Similarly, reaction with 1,4-diaminobutane yields a Schiff base ligand capable of forming metal complexes. ijpbs.com The synthesis of thiosemicarbazone derivatives through the reaction with thiosemicarbazides is another example of Schiff base formation. aku.edu.tr

Table 1: Examples of Schiff Base Formation with Indole-3-carboxaldehyde Derivatives

| Amine Reactant | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| L-amino acids (histidine, glutamic acid, etc.) | Heterocyclic Schiff bases | Not specified | nih.gov |

| 1,4-Diaminobutane | Schiff base ligand | Reflux in absolute ethanol | ijpbs.com |

| Thiosemicarbazides | Thiosemicarbazone derivatives | Acetic acid in ethanol at room temperature | aku.edu.tr |

Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel, Aldol, Claisen Condensations)

The aldehyde functionality of this compound is an excellent electrophile for various carbon-carbon bond-forming reactions. The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene compound, is a widely employed method for this purpose. niif.hu This reaction is typically catalyzed by a weak base, such as piperidine, and results in the formation of α,β-unsaturated products. wikipedia.orgacgpubs.org For example, the Knoevenagel condensation of indole-3-carboxaldehyde with active methylene compounds like malononitrile or ethyl cyanoacetate yields substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides. researchgate.net These reactions are fundamental in constructing diverse organic molecules. niif.hu

The Aldol condensation, another key carbon-carbon bond-forming reaction, involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com While specific examples with this compound are not detailed in the provided context, the general mechanism involves the formation of an enolate from a ketone or another aldehyde which then attacks the aldehyde group of the indole derivative.

Reductions to Corresponding Alcohols and Amines (e.g., Indole-3-carbinol)

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding the corresponding indole-3-carbinol (B1674136) derivative. A common and efficient method for this reduction is the use of sodium borohydride (NaBH₄) in an alcoholic medium. google.com The reaction rate can be influenced by the choice of alcohol, with methanol and ethanol providing faster reductions. google.com

Furthermore, the aldehyde can be converted to an amine through reductive amination. This one-pot reaction involves the initial formation of an imine with an amine, which is then reduced in situ to the corresponding secondary or tertiary amine. An efficient method for this transformation utilizes a combination of B(C₆F₅)₃ as a catalyst and NaBH₄ as the reducing agent, which tolerates a wide range of functional groups. researchgate.netias.ac.in This process is a versatile tool for synthesizing substituted amines. bris.ac.uk

Indole Ring System Modifications

Beyond the aldehyde group, the indole ring itself offers opportunities for functionalization, allowing for the introduction of various substituents that can modulate the molecule's properties.

N-Functionalization (Alkylation, Acylation, Sulfonation)

The nitrogen atom of the indole ring can be functionalized through alkylation, acylation, or sulfonation. ekb.eg N-acylation is a common strategy to protect the indole nitrogen or to synthesize N-acylindoles, which are present in many pharmaceuticals. nih.gov This can be achieved using acyl chlorides in the presence of a base, or through direct coupling with carboxylic acids using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). thieme-connect.deresearchgate.net A chemoselective N-acylation method using thioesters as a stable acyl source has also been developed. nih.govbeilstein-journals.org

N-alkylation introduces an alkyl group onto the indole nitrogen. This reaction can be carried out using alkyl halides in a solvent mixture such as acetonitrile and N,N-Dimethylformamide (DMF) under reflux. mdpi.com

Table 2: Examples of N-Functionalization of Indole Derivatives

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| N-Acylation | Carboxylic acids, DCC, DMAP | N-Acylindoles | thieme-connect.de |

| N-Acylation | Thioesters, Base (e.g., Cs₂CO₃) | N-Acylindoles | nih.gov |

| N-Acylation | 3-chloro acetylchloride, triethylamine | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde |

Electrophilic Aromatic Substitution and C-C/C-N Coupling Reactions on the Indole Core

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C3 position is the most reactive site for electrophilic attack. pearson.comnih.gov However, since this position is already substituted in this compound, electrophilic substitution would be directed to other positions on the benzene (B151609) portion of the indole ring, influenced by the directing effects of the methoxy (B1213986) groups. For example, direct iodination of a 6-methoxy-1H-indole-3-carbaldehyde at the C5 position has been reported. rsc.org

Modern cross-coupling reactions provide powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the indole core. While specific examples for this compound are not detailed, reactions like the Suzuki-Miyaura coupling could be employed on halogenated derivatives of the indole to introduce new aryl or vinyl groups. rsc.org Nucleophilic aromatic substitution has also been demonstrated on activated indole systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, where various nucleophiles can displace a group at the C2 position. nii.ac.jp

Construction of Fused Heterocyclic Systems from Indole-3-Carbaldehyde Precursors

The aldehyde functionality at the C3 position of the 5,6-dimethoxy-1H-indole nucleus serves as a key electrophilic center, enabling a variety of cyclization reactions to form fused heterocyclic systems. These reactions often involve condensation with suitably functionalized nucleophiles, followed by intramolecular ring closure. While specific studies detailing the construction of a wide range of fused systems directly from this compound are not extensively documented in publicly available literature, the general reactivity patterns of substituted indole-3-carbaldehydes provide a strong basis for predicting its synthetic utility.

One of the most prominent methods for constructing fused systems from indole-3-carbaldehydes is the Pictet-Spengler reaction. This reaction typically involves the condensation of a tryptamine derivative with an aldehyde or ketone to form a tetrahydro-β-carboline. In the context of this compound, it would react with a primary or secondary amine to form an imine intermediate, which could then undergo intramolecular cyclization, although this would lead to a different class of fused systems rather than the classic β-carboline synthesis.

A more direct application involves the synthesis of β-carbolines through reactions that utilize the indole-3-carbaldehyde as the foundational indole component. For instance, multi-step sequences involving condensation with active methylene compounds, followed by cyclization and aromatization, can lead to the formation of the β-carboline framework. The electron-donating methoxy groups at the 5 and 6 positions are expected to influence the reactivity of the indole ring and the stability of reaction intermediates, potentially affecting reaction conditions and yields.

The synthesis of various other fused heterocycles, such as pyrimidoindoles and carbazoles, from indole derivatives is a well-established area of research metu.edu.tr. These syntheses often proceed through intermediates derived from the indole nucleus, and the aldehyde group of this compound provides a convenient starting point for the necessary functional group transformations to build these fused systems. For example, condensation reactions with ureas or thioureas could pave the way for the synthesis of pyrimido[5,4-b]indoles.

| Fused Heterocyclic System | General Synthetic Strategy from Indole-3-Carbaldehydes | Potential Reagents with this compound |

| β-Carbolines | Pictet-Spengler reaction (using tryptamines and aldehydes), Bischler-Napieralski reaction, Multi-step synthesis involving cyclization and oxidation. mdpi.com | Tryptamine derivatives, amino acids, various cyclizing and oxidizing agents. mdpi.comnih.gov |

| Pyrimidoindoles | Condensation with urea (B33335)/thiourea or their derivatives followed by cyclization. metu.edu.tr | Urea, thiourea, guanidine. |

| Carbazoles | Fischer indole synthesis from a suitable phenylhydrazine (B124118) and cyclohexanone derivative, or oxidative cyclization of N-arylindoles. | Not a direct precursor, but could be converted to a suitable intermediate. |

Molecular Hybridization and Bioconjugation Approaches

Molecular hybridization involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. This compound is an attractive scaffold for such strategies due to the reactive aldehyde group, which can readily participate in reactions to link it to other molecular fragments.

A common approach to molecular hybridization is the synthesis of indole-chalcone hybrids. Chalcones are known for their broad spectrum of biological activities. The Claisen-Schmidt condensation of an indole-3-carbaldehyde with an appropriate acetophenone is a standard method for preparing these hybrids nih.govacs.org. In the case of this compound, reaction with various substituted acetophenones in the presence of a base or acid catalyst would yield a series of 5,6-dimethoxyindole-based chalcones. The substitution pattern on the acetophenone can be varied to modulate the physicochemical and biological properties of the resulting hybrid molecules nih.govkuleuven.be.

Another important derivatization strategy involves the formation of Schiff bases. The condensation of the aldehyde group of this compound with primary amines leads to the formation of imines (Schiff bases). These derivatives can themselves exhibit interesting biological properties or can serve as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. The synthesis of thiosemicarbazone derivatives by reacting indole-3-carbaldehyde with thiosemicarbazides is another example of this approach, leading to compounds with potential antioxidant and anticholinesterase activities aku.edu.tr.

Bioconjugation, the linking of a molecule to a biomolecule such as a peptide or protein, is a powerful tool for developing targeted therapeutics and biological probes. The aldehyde functionality of this compound can be utilized for bioconjugation through methods like reductive amination, where the aldehyde reacts with an amine group on a biomolecule (e.g., the N-terminus or the side chain of a lysine residue) in the presence of a reducing agent to form a stable secondary amine linkage. While specific examples of bioconjugation with this compound are not readily found in the literature, the chemical principles are well-established for other aldehydes.

| Hybrid/Conjugate Type | Synthetic Approach | Potential Reactants/Biomolecules |

| Indole-Chalcone Hybrids | Claisen-Schmidt condensation nih.govacs.org. | Substituted acetophenones. |

| Schiff Base Derivatives | Condensation with primary amines aku.edu.tr. | Various primary amines, hydrazines, thiosemicarbazides. |

| Bioconjugates (e.g., with peptides) | Reductive amination. | Peptides, proteins, amino-functionalized polymers. |

Biological Activities and Mechanistic Elucidation of 5,6 Dimethoxy 1h Indole 3 Carbaldehyde Derivatives

Anticancer Potential and Molecular Mechanisms

The indole (B1671886) scaffold is a recognized "privileged structure" in anticancer drug discovery, with several indole-containing drugs approved for clinical use. Derivatives of indole-3-carbaldehyde, in particular, have been the subject of extensive research to develop novel anticancer agents. The introduction of methoxy (B1213986) groups on the indole ring can significantly influence the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. While direct and extensive research specifically on 5,6-dimethoxy-1H-indole-3-carbaldehyde derivatives is emerging, the broader family of indole derivatives provides a strong basis for understanding their potential anticancer mechanisms.

Modulation of Cell Proliferation and Apoptosis Pathways

A hallmark of cancer is uncontrolled cell proliferation and the evasion of programmed cell death, or apoptosis. Indole derivatives have been shown to interfere with these processes in cancer cells. For instance, naturally occurring indole compounds like indole-3-carbinol (B1674136) and its dimer, 3,3'-diindolylmethane, are known to induce apoptosis in cancer cells. nih.gov Novel synthetic indole derivatives have also been designed to target these pathways.

Studies on various indole derivatives have demonstrated their ability to induce cell cycle arrest, a key mechanism for halting cancer cell proliferation. For example, a novel indole ethyl isothiocyanate derivative, NB7M, was found to arrest the cell cycle progression of neuroblastoma cells. nih.gov This compound also leads to a protein expression profile characteristic of apoptotic events. nih.gov The activation of pro-apoptotic signaling and the downregulation of pro-survival signals are common mechanisms by which these compounds exert their cytotoxic effects. nih.gov

Furthermore, certain indole derivatives have been shown to induce apoptosis through the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov The specific impact of the 5,6-dimethoxy substitution pattern on these activities is an area of active investigation, with the electronic-donating nature of the methoxy groups potentially influencing the molecule's ability to interact with key cellular targets involved in proliferation and apoptosis.

Inhibition of Key Cancer-Related Enzymes and Receptors

A crucial strategy in modern cancer therapy is the targeted inhibition of enzymes and receptors that are essential for tumor growth and survival. Indole-3-carbaldehyde derivatives have shown promise in this area, particularly as inhibitors of tubulin polymerization and various protein kinases.

Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, making them an attractive target for anticancer drugs. A number of 2-phenyl indole-3-carbaldehyde analogs have been synthesized and shown to have potent anti-proliferative activities by inhibiting tubulin polymerization. aku.edu.tr Some of these compounds exhibit inhibitory activity in the nanomolar range. The substitution pattern on the indole ring is crucial for this activity, with studies on related compounds suggesting that methoxy groups can play a significant role. For instance, in a series of 3-substituted-2-carbalkoxy indoles, a methoxy group at the N-atom of the indole showed good cytotoxicity against leukemia cells by decreasing β-tubulin protein levels. nih.gov Conversely, another study on dihydro-1H-indene derivatives found that changing from a trimethoxy to a dimethoxy substitution led to a decrease in antiproliferative activity, highlighting the complex structure-activity relationships. tandfonline.com

In addition to tubulin, receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key targets in cancer therapy. New derivatives of indole-6-carboxylate ester have been evaluated as inhibitors of these RTKs. yu.edu.jo Molecular docking studies have helped in understanding the binding patterns of these indole derivatives to the active sites of EGFR and VEGFR-2. yu.edu.jo

The table below summarizes the inhibitory activities of some indole derivatives against cancer-related enzymes.

| Compound | Target | Activity | Cell Line | Reference |

| 2-Phenyl indole-3-carbaldehyde analog | Tubulin polymerization | IC50 = 1.2 µM | - | aku.edu.tr |

| 3-Substituted-2-carbalkoxy indole (with N-methoxy) | β-tubulin | EC50 = 0.20 µmol/L | CEM (leukemia) | nih.gov |

| Dihydro-1H-indene derivative (dimethoxy) | Cell proliferation | Decreased activity compared to trimethoxy | K562 | tandfonline.com |

Anti-Angiogenic and Anti-Metastatic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is a validated strategy in cancer treatment. Indole derivatives have demonstrated significant anti-angiogenic properties in various studies.

For example, a novel carbothioamide derivative of indole was shown to have significant anti-angiogenic activity, which was linked to its anti-proliferative effect on human umbilical vein endothelial cells (HUVECs). waocp.orgresearchgate.net Another study on novel indole derivatives identified a compound that significantly inhibited HUVEC tube formation, migration, and invasion in vitro, and its anti-angiogenic effect was confirmed in a zebrafish xenograft model. nih.gov This compound was also found to block the proliferation and metastasis of leukemia cells in the same model. nih.gov

The mechanism of anti-angiogenic action of indole derivatives is often linked to the inhibition of key signaling pathways, such as the VEGF pathway. researchgate.netnih.gov The substitution pattern on the indole ring can influence this activity. While specific studies on this compound derivatives are limited, the known anti-angiogenic potential of the broader indole family suggests that these compounds could also interfere with tumor vascularization and metastasis.

Efficacy in Drug-Resistant Cancer Models

A major challenge in cancer chemotherapy is the development of drug resistance. The indole scaffold has been explored for its potential to overcome this challenge. Indole derivatives have the ability to act on diverse targets within cancer cells, which may contribute to their efficacy against drug-resistant cancers. waocp.org

Some indole-based compounds are already used in the clinical setting for treating various cancers, including those that have developed resistance to other therapies. waocp.org Research into new indole derivatives is focused on developing agents with novel mechanisms of action that can circumvent existing resistance pathways. For example, some indole derivatives have shown efficacy against P-glycoprotein-overexpressing multi-drug-resistant cell lines. nih.gov The structural versatility of the indole nucleus allows for modifications that can lead to compounds with improved activity against resistant tumors. The potential of this compound derivatives in this context remains an important area for future research.

Antimicrobial Efficacy

In addition to their anticancer properties, indole derivatives have a long history of investigation for their antimicrobial activities. The rise of multidrug-resistant pathogenic bacteria has created an urgent need for new antimicrobial agents, and indole-3-carbaldehyde derivatives represent a promising class of compounds in this regard.

Antibacterial Activity Against Pathogenic Strains

Derivatives of indole-3-carbaldehyde, particularly Schiff bases and hydrazones, have been synthesized and evaluated for their antibacterial activity against a range of pathogenic bacteria. These studies have often revealed a broad spectrum of activity.

For instance, a series of Schiff bases derived from the condensation of indole-3-carbaldehyde with different aryl amines were screened for their in vitro activity against the bacterial strain Dickeya species. researchgate.net Another study investigated the antimicrobial activity of indole-3-aldehyde hydrazide/hydrazone derivatives against several pathogenic strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov Some of these compounds displayed better activity against MRSA and significant activity against S. aureus when compared to the standard antibiotic ampicillin. nih.gov

The synthesis of Schiff bases of indole-3-aldehyde through microwave-assisted methods has also been reported, with the resulting compounds showing better activity against Gram-positive strains, particularly S. aureus and B. subtilis, than against Gram-negative strains. researchgate.net The nature of the substituent on the imine nitrogen of the Schiff base plays a crucial role in determining the antibacterial potency.

The table below presents the minimum inhibitory concentration (MIC) values for some indole-3-carbaldehyde derivatives against pathogenic bacterial strains.

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Schiff Base (N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine) | Dickeya species | 2000 | researchgate.net |

| Hydrazide/Hydrazone | Staphylococcus aureus | 6.25-100 | nih.gov |

| Hydrazide/Hydrazone | MRSA | 6.25-100 | nih.gov |

| Hydrazide/Hydrazone | Escherichia coli | 6.25-100 | nih.gov |

| Hydrazide/Hydrazone | Bacillus subtilis | 6.25-100 | nih.gov |

| Schiff Base | S. aureus | - | researchgate.net |

| Schiff Base | B. subtilis | - | researchgate.net |

While these studies provide a strong rationale for the antimicrobial potential of indole-3-carbaldehyde derivatives, specific investigations into the antibacterial efficacy of this compound derivatives are needed to fully elucidate their spectrum of activity and potential clinical utility.

Antifungal Properties and Targets

Derivatives of indole-3-carbaldehyde have demonstrated notable antifungal activity against a range of pathogenic fungi. The structural modifications of the indole nucleus, including the introduction of various substituents, have been a key strategy in the development of new antifungal agents. researchgate.net While specific studies on this compound are limited, research on related indole derivatives provides insights into their potential antifungal mechanisms.

The antifungal action of these compounds is often attributed to their ability to disrupt fungal cell membrane integrity, inhibit essential enzymes, or interfere with fungal biofilm formation. For instance, certain indolyl-quinazolinone derivatives have shown activity against Candida albicans, a common opportunistic fungal pathogen. nih.gov The lipophilicity conferred by substituents on the indole ring can facilitate the passage of these molecules through the fungal cell wall and membrane, leading to cytotoxic effects.

Furthermore, the aldehyde group at the 3-position is a reactive site that can participate in the formation of Schiff bases, which are known to possess a broad spectrum of biological activities, including antifungal effects. The interaction of these derivatives with fungal-specific targets, such as enzymes involved in ergosterol (B1671047) biosynthesis, remains a key area of investigation. Ergosterol is a vital component of the fungal cell membrane, and its inhibition is a well-established mechanism for many clinical antifungals.

Table 1: Antifungal Activity of Selected Indole Derivatives

| Derivative Class | Fungal Strain | Observed Effect | Potential Target/Mechanism | Citation |

|---|---|---|---|---|

| Indolyl-quinazolinones | Candida albicans | Antimycotic activity | Disruption of cell membrane integrity | nih.gov |

| General Indole-3-carbaldehyde Derivatives | Various pathogenic fungi | Inhibition of fungal growth | Formation of active Schiff bases, enzyme inhibition | researchgate.net |

Antiviral Spectrum and Inhibition Mechanisms (e.g., Anti-HIV, Anti-HCV, Dengue virus)

The indole scaffold is a key component in a number of antiviral drugs, and derivatives of this compound are being explored for their potential to combat a range of viral infections, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Dengue virus.

Anti-HCV Activity: Research has identified indole derivatives as a promising class of HCV replication inhibitors. One study found that a particular indole derivative inhibits HCV replication by inducing the expression of pro-inflammatory and antiviral cytokines, such as CXCL-8 and IL-1α. nih.gov This suggests an indirect antiviral mechanism mediated by the host's immune response. Another study on 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives demonstrated their ability to inhibit HCV replication in a dose-dependent manner, although the precise molecular target was not identified. nih.govmcw.edu

Anti-HIV Activity: Derivatives of indole-3-carbaldehyde have also been investigated for their anti-HIV properties. While specific data on the 5,6-dimethoxy variant is not abundant, related 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine derivatives have been synthesized and shown to protect cells against HIV-induced cytopathogenicity. nih.gov The mechanism of action for some anti-HIV indole derivatives involves the inhibition of key viral enzymes such as reverse transcriptase and integrase.

Anti-Dengue Virus Activity: The Dengue virus, a member of the Flavivirus genus, presents a significant global health threat. The viral NS2B-NS3 protease is an essential enzyme for viral replication and a key target for antiviral drug development. Studies on benz[d]isothiazol-3(2H)-one derivatives have shown noteworthy inhibitory activity against the Dengue virus NS2B-NS3 protease. nih.gov Additionally, research on dibenzothiepin derivatives has indicated that they can inhibit Dengue virus replication, potentially by targeting the viral helicase. researchgate.net These findings highlight the potential for indole-based compounds to be developed as inhibitors of critical Dengue virus enzymes.

Table 2: Antiviral Potential of Indole Derivatives

| Virus | Derivative Class | Mechanism of Inhibition | Citation |

|---|---|---|---|

| Hepatitis C Virus (HCV) | Indole derivatives | Induction of pro-inflammatory cytokines (e.g., CXCL-8) | nih.gov |

| Human Immunodeficiency Virus (HIV) | 5-halo-6-methoxy-dihydro-deoxythymidines | Protection against virus-induced cytopathogenicity | nih.gov |

| Dengue Virus | Benz[d]isothiazol-3(2H)-one derivatives | Inhibition of NS2B-NS3 protease | nih.gov |

| Dengue Virus | Dibenzothiepin derivatives | Inhibition of viral helicase | researchgate.net |

Anti-inflammatory and Immunomodulatory Effects

Derivatives of indole have demonstrated significant anti-inflammatory and immunomodulatory properties. These effects are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

Hybrid molecules containing both indole and imidazole (B134444) nuclei have been shown to exert anti-inflammatory effects by reducing leukocyte migration and decreasing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in animal models of inflammation. nih.gov This suggests that these compounds can interfere with the signaling cascades that lead to the recruitment of immune cells to sites of inflammation and the subsequent amplification of the inflammatory response.

Furthermore, Indole-3-carbinol, a related indole compound, has been found to mitigate inflammatory responses by increasing the levels of the anti-inflammatory cytokine IL-10 while reducing the levels of pro-inflammatory mediators like NF-κB, TNF-α, and IL-6. nih.gov The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key target for many anti-inflammatory drugs. The ability of indole derivatives to modulate these cytokine levels points to their potential as therapeutic agents for a variety of inflammatory conditions.

Table 3: Anti-inflammatory and Immunomodulatory Activities of Indole Derivatives

| Derivative Class | Key Findings | Mechanism of Action | Citation |

|---|---|---|---|

| Indole-imidazolidine derivatives | Reduced leukocyte migration and pro-inflammatory cytokine release. | Inhibition of TNF-α and IL-1β production. | nih.gov |

| Indole-3-carbinol | Mitigated inflammatory responses in rats. | Decreased levels of NF-κB, TNF-α, and IL-6; increased IL-10. | nih.gov |

Neuropharmacological and Neuroprotective Applications

The indole ring is a core structure in many neuroactive compounds, including the neurotransmitter serotonin (B10506). This has spurred extensive research into the neuropharmacological and neuroprotective potential of indole derivatives.

Indole derivatives have shown a range of activities that modulate the central nervous system (CNS).

Anticonvulsant Activity: Numerous studies have confirmed the anticonvulsant effects of indole derivatives. researchgate.net Certain indolyl pyrazoline derivatives that possess an electron-withdrawing group have exhibited promising anticonvulsant effects. researchgate.net The mechanism of action for some anticonvulsant drugs involves the blockade of voltage-gated sodium channels, which is a property that has been observed in some heterocyclic compounds. nih.gov

Antidepressant Activity: There is growing evidence for the antidepressant potential of indole derivatives. Research on indolyl pyrazoline derivatives has shown that those with electron-donating groups, such as methoxy (OCH3), on the phenyl ring exhibit the most potent antidepressant effects. researchgate.net This is particularly relevant for this compound. The antidepressant-like properties of some compounds have been demonstrated through a reduction in immobility time in animal models like the forced swim test and tail suspension test. nih.govnih.gov

Sedative-Hypnotic Activity: While direct studies on this compound are lacking, some plant extracts containing various phytochemicals have been shown to possess sedative and hypnotic effects. nih.gov Given the structural similarity of the indole nucleus to neuroactive compounds, it is plausible that certain derivatives could exhibit sedative-hypnotic properties, potentially through interaction with GABAergic systems.

Table 4: CNS Modulating Activities of Indole Derivatives

| Activity | Derivative Class | Key Findings | Potential Mechanism | Citation |

|---|---|---|---|---|

| Anticonvulsant | Indolyl pyrazolines | Promising anticonvulsant effects with electron-withdrawing groups. | Modulation of ion channels. | researchgate.net |

| Antidepressant | Indolyl pyrazolines | Potent antidepressant effects with electron-donating groups (e.g., OCH3). | Interaction with monoamine neurotransmitter systems. | researchgate.net |

| Sedative-Hypnotic | General Phytochemicals | Observed sedative and hypnotic effects in animal models. | Potential modulation of GABAergic pathways. | nih.gov |

Oxidative stress is a key pathological factor in a number of neurodegenerative diseases. Indole derivatives have emerged as promising neuroprotective agents due to their ability to counteract oxidative damage in the nervous system.

Indole-based compounds have been shown to possess antioxidant properties that can protect neuronal cells from damage. nih.gov For example, Indole-3-carbinol has been demonstrated to alleviate oxidative stress by upregulating antioxidant enzymes. nih.gov This is a crucial mechanism for cellular defense against reactive oxygen species (ROS).

Synthetic indole–phenolic compounds have also been evaluated as multifunctional neuroprotectors. These compounds have shown the ability to chelate metal ions, which can catalyze the formation of ROS, and to disaggregate amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.gov Their antioxidant activity, combined with these other properties, makes them attractive candidates for the development of therapies for neurodegenerative disorders.

The structural resemblance of the indole nucleus to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) suggests that indole derivatives may interact with serotonin receptors. This is a key area of investigation for understanding their neuropharmacological effects.

Molecular docking studies have shown that some heterocyclic compounds with antidepressant activity exhibit significant interactions with the 5-HT1A receptor. nih.govnih.gov The 5-HT1A receptor is an important target for anxiolytic and antidepressant drugs. The binding of a ligand to this receptor can modulate serotonergic neurotransmission in the brain.

The presence of methoxy groups on the indole ring, as in this compound, can influence the electronic and steric properties of the molecule, which in turn can affect its binding affinity and selectivity for different neurotransmitter receptors. Further research is needed to fully elucidate the receptor binding profiles of these derivatives and to correlate these interactions with their observed pharmacological activities.

Enzyme Inhibitory Profiles

The structural framework of this compound serves as a foundation for the development of various enzyme inhibitors. Modifications to this core structure have yielded derivatives with inhibitory activity against several key enzymes.

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of infections by bacteria like Helicobacter pylori. The inhibition of urease is a key strategy for combating such infections. nih.govnih.gov While direct studies on this compound are limited, research on related indole-3-carbaldehyde oxime derivatives has shown significant urease inhibitory potential. In one study, a series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated against Macrotyloma uniflorum urease. Two specific derivatives demonstrated potent inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea, indicating their potential as effective urease inhibitors. sci-hub.sejddtonline.info

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway. nih.gov This process is implicated in creating an immunosuppressive microenvironment, which can be exploited by cancer cells to evade the immune system. Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.gov While specific studies focusing on this compound as an IDO1 inhibitor are not prominent, the broader class of indole derivatives has been extensively explored. For instance, Epacadostat (INCB024360), a potent and selective IDO1 inhibitor, features a structure that, while different, highlights the importance of aromatic and hydrogen-bonding motifs common in indole-based compounds for interaction with the enzyme's active site. nih.gov The investigation of various indole derivatives continues to be a promising area for the discovery of new IDO1 inhibitors. nih.govnih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Elevated levels of uric acid can lead to hyperuricemia and gout. XO is also a source of reactive oxygen species, implicating it in oxidative stress-related conditions. nih.gov As a result, XO inhibitors are used in the treatment of these conditions. While many natural compounds, particularly flavonoids, are known to be potent inhibitors of xanthine oxidase, specific data on the inhibitory activity of this compound against this enzyme is not extensively documented in the available literature. nih.govresearchgate.net

Other Identified Enzyme Targets

Research has identified other enzymatic targets for derivatives of this indole. Notably, a novel multi-target-directed ligand named AP5, which incorporates a 5,6-dimethoxy-indanone moiety, has been shown to be an effective inhibitor of acetylcholinesterase (AChE). nih.gov AChE is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine; its inhibition is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. mdpi.comnih.gov The AP5 molecule was found to inhibit AChE activity both in vitro and in vivo. nih.gov Further studies have confirmed that various indole-based compounds, including indole amines and indole-2-carbohydrazides, can exhibit significant AChE inhibitory activity, suggesting the indole scaffold is a promising starting point for the development of new Alzheimer's therapies. rsc.org

Table 1: Enzyme Inhibition by Indole Derivatives

| Enzyme Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Urease | N-substituted indole-3-carbaldehyde oximes | Potent inhibition with IC₅₀ values lower than the standard thiourea. | sci-hub.sejddtonline.info |

| Acetylcholinesterase (AChE) | 5,6-dimethoxy-indanone hybrid (AP5) | Effective inhibition of AChE activity in vitro and in vivo. | nih.gov |

| Acetylcholinesterase (AChE) | Indole amines | IC₅₀ values comparable to the standard drug galantamine. | rsc.org |

Diverse Therapeutic Applications

The biological activities of this compound and its derivatives translate into a wide array of potential therapeutic uses, including antidiabetic, antiparasitic, anti-leishmanial, and anthelmintic applications.

Indole compounds have shown promise as antidiabetic agents. nih.gov For example, indole-3-carboxaldehyde (B46971) was identified as having α-glucosidase inhibitory activity. sci-hub.se This enzyme is involved in the digestion of carbohydrates, and its inhibition can help manage postprandial blood glucose levels. mdpi.com Other synthetic indole derivatives have been developed that show antihyperglycemic effects through various mechanisms, including the inhibition of α-amylase, another key digestive enzyme. sci-hub.sersc.org

The indole scaffold is also a key feature in compounds with antiparasitic properties. nih.govnih.gov This includes activity against various protozoan parasites. Research into chalcones and indazole derivatives has revealed compounds with significant anti-leishmanial effects against Leishmania amazonensis. nih.govnih.gov These compounds work by inducing mechanisms like mitochondrial depolarization and the generation of reactive oxygen species in the parasite. nih.gov

Furthermore, indole derivatives have been investigated for their anthelmintic activity against parasitic worms. jddtonline.inforesearchgate.net Studies have shown that certain synthetic indole derivatives can paralyze and kill earthworms, which are used as a model for parasitic helminths, with some compounds showing activity comparable to the standard drug albendazole. jddtonline.inforesearchgate.net

Table 2: Therapeutic Potential of Indole Derivatives

| Therapeutic Application | Derivative/Compound Class | Mechanism/Finding | Reference |

|---|---|---|---|

| Antidiabetic | Indole-3-carboxaldehyde | α-glucosidase inhibition. | sci-hub.se |

| Antidiabetic | Triazinoindole analogues | α-amylase inhibition. | rsc.org |

| Anti-leishmanial | Naphthalenyl Chalcones | Antipromastigote activity against L. amazonensis. | nih.gov |

| Anti-leishmanial | 5-nitroindazole derivatives | Activity against intracellular amastigotes. | nih.gov |

| Anthelmintic | Oxadiazino-indole derivatives | Paralytic effect on earthworms, comparable to albendazole. | researchgate.net |

Role in Plant Physiology and Phytochemical Defense Mechanisms

Indolic compounds are integral to plant biology, serving as both signaling molecules and defense agents. 1H-Indole-3-carboxaldehyde is a natural product found in a variety of plants, including cabbage, cotton, and various seedlings. researchgate.net In cruciferous plants like Arabidopsis thaliana, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are key components of the plant's defense system against pathogens. nih.govresearchgate.net

These compounds are synthesized from tryptophan and accumulate in response to stressors, such as treatment with silver nitrate, which mimics a pathogen attack. nih.gov Research has identified major derivatives in Arabidopsis, including glucose conjugates of 5-hydroxyindole-3-carbaldehyde and 6-hydroxyindole-3-carboxylic acid. nih.govresearchgate.net The accumulation levels of these ICHO and ICOOH derivatives can be comparable to that of camalexin, a well-known phytoalexin in Arabidopsis. nih.gov The biosynthetic pathway involves enzymes such as Arabidopsis Aldehyde Oxidase 1 (AAO1), which oxidizes ICHO to ICOOH, highlighting a sophisticated metabolic network for producing these defense compounds. nih.govnih.gov The structural similarity of this compound to these naturally occurring hydroxylated phytoalexins suggests it could play a similar role in the defense mechanisms of certain plant species.

Computational Chemistry and Structure Activity Relationship Sar Investigations

Quantum Chemical Modeling (e.g., DFT, FMO, MEP Analysis)

Quantum chemical modeling provides a foundational understanding of a molecule's electronic properties, which dictates its reactivity and intermolecular interactions.

Density Functional Theory (DFT): This method is a mainstay for calculating the electronic structure of molecules. For 5,6-dimethoxy-1H-indole-3-carbaldehyde, a DFT analysis would yield optimized molecular geometry, vibrational frequencies, and electronic energy levels. These calculations would pinpoint the most stable three-dimensional conformation of the molecule and provide insights into its bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap would suggest higher reactivity. For this compound, this analysis would identify the regions most susceptible to nucleophilic and electrophilic attack. The HOMO would likely be distributed across the electron-rich indole (B1671886) ring system, while the LUMO would be centered on the electron-withdrawing carbaldehyde group.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. It uses a color spectrum to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP analysis would highlight the negative potential around the oxygen atoms of the methoxy (B1213986) and carbonyl groups, indicating sites prone to electrophilic attack. The hydrogen atom on the indole nitrogen would show a region of positive potential, marking it as a hydrogen bond donor site.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule. |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the mechanism of action.

If this compound were to be investigated as a potential inhibitor for an enzyme, such as a kinase or a protease, molecular docking would be employed to fit the compound into the enzyme's active site. The results would be evaluated based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The analysis would reveal key intermolecular interactions, such as:

Hydrogen Bonds: Between the carbaldehyde oxygen or indole nitrogen hydrogen and amino acid residues (e.g., serine, threonine, or backbone amides).

Hydrophobic Interactions: Between the indole ring and nonpolar residues (e.g., leucine, valine, phenylalanine).

Pi-Pi Stacking: Between the aromatic indole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Illustrative Molecular Docking Results Against a Hypothetical Protein Target

| Parameter | Illustrative Finding | Implication for Binding |

| Binding Affinity | -7.5 kcal/mol | Suggests a potentially stable binding interaction. |

| Hydrogen Bonds | Indole N-H with Asp120; Carbonyl O with Ser150 | Key anchor points for the ligand in the active site. |

| Hydrophobic Contacts | Indole ring with Leu80, Val88 | Contributes to the overall binding stability. |

| Pi-Pi Stacking | Indole ring with Phe145 | Orients the ligand within the binding pocket. |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-receptor complex over time. An MD simulation calculates the motion of every atom in the system, providing a dynamic view of the binding.

For a complex of this compound and a target protein, an MD simulation (typically run for nanoseconds) would be analyzed for:

Root Mean Square Deviation (RMSD): To track the conformational stability of the protein and the ligand. A stable RMSD suggests the complex is not undergoing major structural changes.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation, confirming their importance for binding.

A stable complex in an MD simulation provides greater confidence in the docking results and suggests that the compound can maintain a favorable binding pose.

Quantitative Structure-Activity Relationship (QSAR) Development and Validation

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model involving this compound, a dataset of structurally similar indole derivatives with experimentally measured activities (e.g., IC₅₀ values) would be required.

Descriptors (numerical representations of molecular properties) would be calculated for each compound, including electronic, steric, and hydrophobic parameters. Statistical methods would then be used to build a model that predicts activity based on these descriptors. The presence of the two methoxy groups and the carbaldehyde at specific positions on the indole scaffold would be critical descriptors in such a model, helping to define the structural requirements for activity.

Hirshfeld Surface Analysis and Intermolecular Packing Effects

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. It partitions the space in a crystal into regions belonging to each molecule.

By mapping properties onto the Hirshfeld surface, one can analyze:

d_norm maps: Which highlight close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii (e.g., strong hydrogen bonds).

For this compound, this analysis would reveal how the molecules arrange themselves in a solid state, governed by interactions involving the methoxy groups, the carbaldehyde, and the indole ring.

In Silico ADMET Predictions for Pharmacokinetic Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a critical step in early-stage drug discovery to identify potential liabilities.

For this compound, a predictive analysis would provide data on parameters such as:

Absorption: Gut-blood barrier permeability and aqueous solubility.

Distribution: Blood-brain barrier penetration and plasma protein binding.

Metabolism: Likelihood of being a substrate or inhibitor for key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).

Excretion: Predicted clearance pathways.

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 3: Representative In Silico ADMET Profile for an Indole-based Compound

| Property | Predicted Value/Classification | Implication |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble. |

| GI Absorption | High | Likely well-absorbed from the gut. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagen | Low risk of being carcinogenic. |

Advanced Spectroscopic and Structural Elucidation Techniques for 5,6 Dimethoxy 1h Indole 3 Carbaldehyde Derivatives

X-ray Crystallography for Absolute Structure Determination and Conformation

X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.

A more complex analysis was performed on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a closely related derivative. mdpi.com This study successfully identified the compound's monoclinic crystal system and P2₁/c space group. mdpi.com The analysis went further to reveal crucial details about its conformation and intermolecular interactions, such as the formation of cyclic dimers through O−H⋯O hydrogen bonds and additional stabilizing interactions between the indole (B1671886) N-H groups and adjacent methoxy (B1213986) groups. mdpi.com Such detailed conformational data, including the dihedral angle between the benzene (B151609) and pyrrole (B145914) rings, is invaluable for understanding the molecule's solid-state properties and potential interactions with biological targets. nih.gov

These examples underscore the capability of X-ray crystallography to provide unequivocal structural proof and deep insight into the conformational preferences of indole-3-carbaldehyde derivatives.

| Compound | Crystal System | Space Group | Cell Parameters | Key Findings | Reference |

| 1H-Indole-3-carbaldehyde | Orthorhombic | Pca2₁ | a = 14.0758 Å, b = 5.8059 Å, c = 8.6909 Å | Molecules form chains via N–H⋯O hydrogen bonds. | nih.gov |

| 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2) | Monoclinic | P2₁/c | a = 4.0305 Å, b = 13.0346 Å, c = 17.2042 Å, β = 91.871° | Formation of cyclic dimers via O−H⋯O hydrogen bonds; N-H to methoxy group interactions. | mdpi.com |

High-Resolution NMR Spectroscopy for Complex Structural Analysis and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the carbon skeleton and the position of substituents.

For derivatives of 5,6-dimethoxy-1H-indole-3-carbaldehyde, NMR is crucial for confirming regiochemistry. In a study on the iodination of indole derivatives, the structure of 5-iodo-6-methoxy-1H-indole-3-carbaldehyde was confirmed using NMR. rsc.org The ¹H NMR spectrum in DMSO-d₆ showed characteristic signals, including a singlet for the aldehyde proton at δ 9.86 ppm, a singlet for the indole N-H proton at δ 12.05 ppm, and a singlet for the methoxy group protons at δ 3.86 ppm. rsc.org The positions of the aromatic protons provided definitive evidence of the substitution pattern. rsc.org The ¹³C NMR spectrum further supported this structure with distinct signals for the aldehyde carbon (δ 185.0 ppm), the methoxy carbon (δ 56.5 ppm), and the carbon atoms of the indole ring. rsc.org

Similarly, various N-substituted and methoxy-substituted indole-3-carbaldehydes have been characterized by NMR. For example, 1-ethyl-5-methoxy-1H-indole-3-carbaldehyde displays an aldehyde proton signal at δ 9.99 ppm and signals corresponding to the N-ethyl group, confirming its structure. rsc.org These spectroscopic data are fundamental for verifying the outcome of synthetic transformations.

| Compound | Technique | Solvent | Key Chemical Shifts (δ ppm) | Reference |

| 5-iodo-6-methoxy-1H-indole-3-carbaldehyde | ¹H NMR | DMSO-d₆ | 12.05 (s, 1H, N-H), 9.86 (s, 1H, CHO), 8.45 (s, 1H), 8.19 (d, 1H), 7.08 (s, 1H), 3.86 (s, 3H, OCH₃) | rsc.org |

| 5-iodo-6-methoxy-1H-indole-3-carbaldehyde | ¹³C NMR | DMSO-d₆ | 185.0 (CHO), 154.3, 138.0, 130.6, 120.2, 117.2, 95.2, 80.8, 56.5 (OCH₃) | rsc.org |

| 1-ethyl-5-methoxy-1H-indole-3-carbaldehyde | ¹H NMR | CDCl₃ | 9.99 (s, 1H, CHO), 7.84 (d, 1H), 7.73 (s, 1H), 7.32-7.29 (m, 1H), 7.01 (dd, 1H), 4.23 (q, 2H), 3.94 (s, 3H, OCH₃), 1.58 (t, 3H) | rsc.org |

Mass Spectrometry for Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and the confirmation of molecular formulas. It is widely used to verify the products of chemical reactions.

In the synthesis of indole derivatives, HRMS is routinely used to confirm the identity of the target compound. For 5-iodo-6-methoxy-1H-indole-3-carbaldehyde, analysis via HRMS (ESI) showed an [M+H]⁺ ion at m/z 301.9670, which closely matched the calculated value of 301.9672 for C₁₀H₉INO₂. rsc.org This high degree of accuracy provides strong evidence for the successful synthesis of the desired product. Similarly, ESI-MS was used to confirm the formation of numerous other indole-3-carbaldehyde derivatives by detecting their corresponding [M+H]⁺ ions. rsc.org

Beyond reaction monitoring, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of metabolomics for identifying compounds in complex biological mixtures. In a study on Arabidopsis, quadrupole-time-of-flight mass spectrometry (QTOF-MS) was used to identify various metabolites of indole-3-carbaldehyde (ICHO). nih.gov The study successfully characterized glycosylated and hydroxylated derivatives, such as 5-hydroxyindole-3-carbaldehyde, demonstrating the technique's sensitivity and specificity in detecting and identifying novel metabolites within a biological system. nih.gov

| Compound/Metabolite | Technique | Ionization Mode | Measured m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Application | Reference |

| 5-iodo-6-methoxy-1H-indole-3-carbaldehyde | HRMS | ESI | 301.9670 | 301.9672 | Reaction Product Confirmation | rsc.org |

| 1-ethyl-4-methoxy-1H-indole-3-carbaldehyde | HRMS | ESI | 204.1025 | 204.1019 | Reaction Product Confirmation | rsc.org |

| 1-H-indole-3-carbaldehyde (ICHO) | MS | EI | 145 (M⁺) | 145.05 | Reference Spectrum | nist.gov |

| 5-hydroxyindole-3-carbaldehyde | QTOF-MS | N/A | Detected after hydrolysis | N/A | Metabolite Identification | nih.gov |

Future Perspectives and Emerging Research Avenues for 5,6 Dimethoxy 1h Indole 3 Carbaldehyde

Applications in Supramolecular Chemistry and Molecular Recognition

The indole (B1671886) nucleus, with its flat, aromatic structure and hydrogen-bonding capabilities (both donor N-H and acceptor C=O), is an excellent building block for supramolecular assemblies. The presence of two methoxy (B1213986) groups in 5,6-dimethoxy-1H-indole-3-carbaldehyde introduces additional sites for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. These interactions, along with π-π stacking of the indole rings, can drive the self-assembly of the molecule into well-defined, higher-order structures.

Future research is likely to focus on exploiting these properties to design and synthesize novel supramolecular architectures. For instance, derivatives of This compound could be functionalized with recognition motifs to create complex host-guest systems. The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring can be tuned to selectively bind specific guest molecules through charge-transfer interactions.